molecular formula C18H20ClN3O B2398485 4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034226-73-6

4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2398485
CAS RN: 2034226-73-6
M. Wt: 329.83
InChI Key: XODSJIWLIBRVTG-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis has been employed to separate imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)phenyl)benzamide (CPB), highlighting its potential for quality control in pharmaceutical analysis. This method allows for the effective separation and detection of CPB among other analytes, indicating its applicability in the detailed study of drug purity and related compound identification (Lei Ye et al., 2012).

Molecular Interaction with the CB1 Cannabinoid Receptor

Research into the molecular interactions of related compounds with the CB1 cannabinoid receptor has been conducted to understand the binding and activity mechanisms of cannabinoid antagonists. Such studies offer insights into the drug design and therapeutic potential of compounds targeting the endocannabinoid system for conditions such as pain, obesity, and addiction (J. Shim et al., 2002).

Synthesis and Bioactivity of Metal Complexes

The synthesis and bioactivity study of benzamides and their copper and cobalt complexes have been explored, revealing potential antimicrobial applications. Such research underscores the versatility of benzamide derivatives in developing new antimicrobial agents, with certain metal complexes showing enhanced activity against a range of bacterial strains (E. Khatiwora et al., 2013).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, has been studied to identify main metabolic pathways. Such research is critical for understanding the pharmacokinetics and optimizing the therapeutic use of new cancer treatments (Aishen Gong et al., 2010).

properties

IUPAC Name

4-chloro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-16-5-3-15(4-6-16)18(23)21-12-14-7-10-22(11-8-14)17-2-1-9-20-13-17/h1-6,9,13-14H,7-8,10-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODSJIWLIBRVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

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